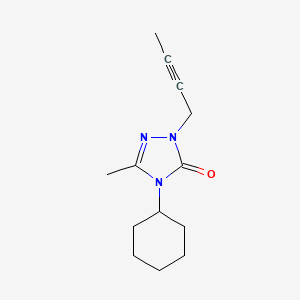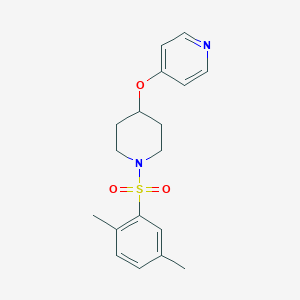
4-((1-((2,5-Dimethylphenyl)sulfonyl)piperidin-4-yl)oxy)pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-((1-((2,5-Dimethylphenyl)sulfonyl)piperidin-4-yl)oxy)pyridine, also known as DPA-714, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medical research. DPA-714 is a selective ligand for the translocator protein (TSPO), which is involved in various physiological and pathological processes.
Applications De Recherche Scientifique
Supramolecular Complexes and Crystal Engineering
Research by Elacqua et al. (2013) highlights the application of pyridine derivatives in crystal engineering to create organic co-crystals and salts with sulfadiazine, showcasing their reconfigurable exteriors and chameleon-like tautomeric behaviors at the co-crystal–salt boundary. This work demonstrates the utility of pyridine-based structures in disrupting hydrogen-bonded dimers within sulfa drug crystals, facilitating the synthesis of co-crystals and salts with varied hydrogen-bond motifs (Elacqua et al., 2013).
Molecular Structure Studies
Naveen et al. (2015) have synthesized and characterized the molecular and crystal structure of a compound closely related to the chemical , elucidating its structural stability and hydrogen-bonding patterns. Such analyses are crucial for understanding the compound's physical properties and potential applications in materials science and pharmaceuticals (Naveen et al., 2015).
Novel Soluble Fluorinated Polyamides
Liu et al. (2013) explored the synthesis of new diamine containing pyridine and trifluoromethylphenyl groups for the preparation of fluorinated polyamides. These polyamides exhibit exceptional solubility, thermal stability, and mechanical properties, making them promising materials for various advanced applications (Liu et al., 2013).
Synthetic Bacteriochlorins
Reddy et al. (2013) incorporated a spiro-piperidine unit into synthetic bacteriochlorins, revealing the potential of pyridine derivatives in modifying spectral properties and enhancing the stability of these compounds. This research has implications for the design of near-infrared absorbers with tailored polarity (Reddy et al., 2013).
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
4-[1-(2,5-dimethylphenyl)sulfonylpiperidin-4-yl]oxypyridine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O3S/c1-14-3-4-15(2)18(13-14)24(21,22)20-11-7-17(8-12-20)23-16-5-9-19-10-6-16/h3-6,9-10,13,17H,7-8,11-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNXFXPNAZNQNGM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)S(=O)(=O)N2CCC(CC2)OC3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3,4-Dihydro-1H-isochromen-1-yl-[4-[(5,6-dimethylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]methanone](/img/structure/B3005230.png)
![3-(3-Bromophenyl)-5-(4-methylpiperidin-1-yl)[1,2,3]triazolo[1,5-a]quinazoline](/img/structure/B3005231.png)
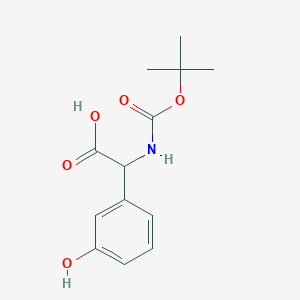

![N-(3,4-dimethoxyphenethyl)-5-ethyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B3005236.png)
![N-(4H-chromeno[4,3-d]thiazol-2-yl)-3-methoxybenzamide](/img/structure/B3005238.png)

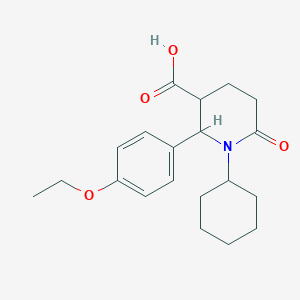

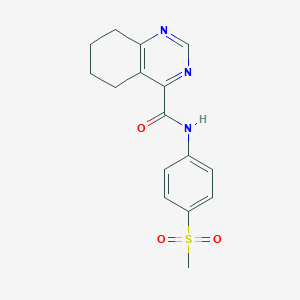
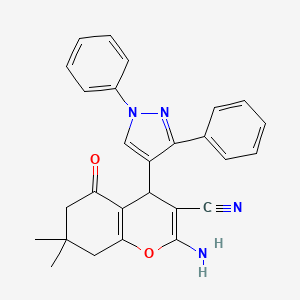
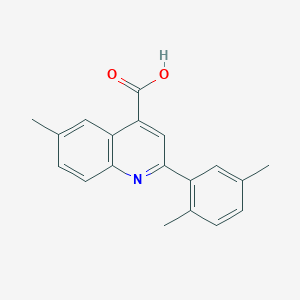
![N-(2,5-Dimethoxyphenyl)-2-{[2-(4-ethoxyphenyl)pyrazolo[1,5-A]pyrazin-4-YL]sulfanyl}acetamide](/img/structure/B3005250.png)
